molecular formula C25H35N3O4 B1664236 Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- CAS No. 119295-94-2

Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-

Cat. No. B1664236
M. Wt: 441.6 g/mol
InChI Key: LVIZXRRZYVZZEN-JOCHJYFZSA-N
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Description

“Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, ®-” is a compound with the empirical formula C26H21FN2O3 and a molecular weight of 428.45 . It is also known as PF-05105679 . The compound is a white to beige powder and is soluble in DMSO .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a pentanoic acid group, a dipentylamino group, a quinolinylcarbonyl group, and an amino group . The presence of these groups contributes to its unique properties and functions.


Physical And Chemical Properties Analysis

PF-05105679 is a white to beige powder . It is soluble in DMSO, making it suitable for use in various biological experiments . It has a molecular weight of 428.45 and an empirical formula of C26H21FN2O3 .

Scientific Research Applications

Pharmacological Properties

Pentanoic acid derivatives, specifically those related to lorglumide, have been identified as a new class of non-peptide cholecystokinin (CCK) antagonists. Lorglumide exhibits high affinity for pancreatic CCK receptors and acts as a competitive, specific, and potent CCK antagonist. Its effects include modulating smooth muscle activities in the gall bladder and ileum, amylase secretion in pancreatic acini, and providing protection against various forms of pancreatitis. Due to these properties, along with low toxicity and oral activity, lorglumide has potential diagnostic and therapeutic applications in human medicine where CCK involvement is suspected (Makovec et al., 1987).

Biochemical and Medicinal Chemistry

The synthesis of compounds like 2-amino-5-azolylpentanoic acids, derived from pentanoic acid derivatives, has shown significant inhibition of nitric oxide synthases, which are crucial in various physiological processes. This inhibition capacity makes these compounds valuable in the study of the structure-activity relationships and potential therapeutic applications for conditions involving nitric oxide synthases (Ulhaq et al., 1998).

Enzyme-Activated Irreversible Inhibition

Research on 5-fluoro-4-oxo-pentanoic acid, an analogue of succinic semi-aldehyde and related to pentanoic acid, has demonstrated its ability to irreversibly inhibit γ-aminobutyric acid-α-ketoglutarate aminotransferase in rat and mouse brains. This inhibition can lead to an elevation of brain GABA levels, which is significant for neurological studies and potential therapeutic interventions for neurological disorders (Lippert et al., 1982).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification system . The safety information pictograms indicate that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIZXRRZYVZZEN-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN(CCCCC)C(=O)[C@@H](CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152399
Record name A 65186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-

CAS RN

119295-94-2
Record name A 65186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 65186
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-
Reactant of Route 2
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-
Reactant of Route 3
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-
Reactant of Route 4
Reactant of Route 4
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-
Reactant of Route 5
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-
Reactant of Route 6
Reactant of Route 6
Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-

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